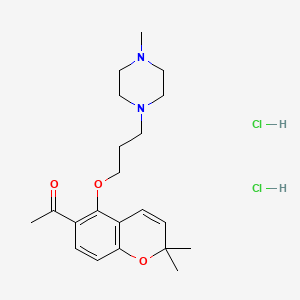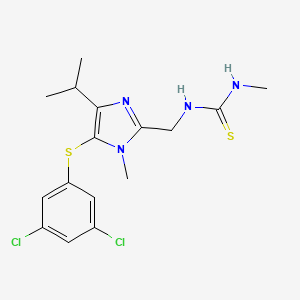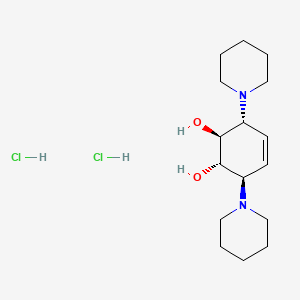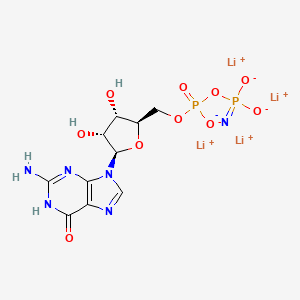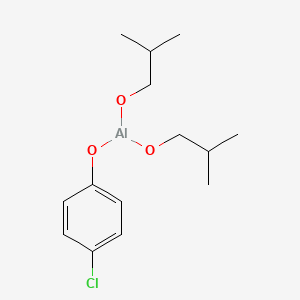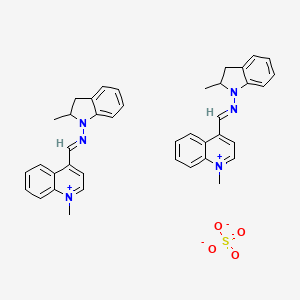
1-Phenyl-5-((phenylsulfonyl)oxy)-1H-pyrazolo(3,4-d)pyrimidine-4,6(5H,7H)-dione
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
NSC 104152 is a chemical compound that has garnered attention in various scientific fields due to its unique properties and potential applications. This compound is known for its ability to participate in a variety of chemical reactions, making it a valuable tool in both research and industrial settings.
Méthodes De Préparation
The synthesis of NSC 104152 involves several steps, each requiring specific reagents and conditions. The compound can be prepared through a series of organic reactions, including halogenation and oxidation processes. Industrial production methods often involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The exact synthetic routes and reaction conditions are proprietary to the manufacturers and are typically optimized for efficiency and cost-effectiveness.
Analyse Des Réactions Chimiques
NSC 104152 undergoes various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, halogenation reactions typically yield halogenated derivatives of NSC 104152.
Applications De Recherche Scientifique
NSC 104152 has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in various organic synthesis reactions, helping to create complex molecules.
Biology: The compound is used in studies involving cell signaling and molecular pathways.
Industry: It is used in the production of pharmaceuticals and other chemical products.
Mécanisme D'action
The mechanism of action of NSC 104152 involves its interaction with specific molecular targets and pathways. The compound can influence ion channels and synaptic activity, which are crucial for neuronal function . By modulating these pathways, NSC 104152 can affect various physiological processes, making it a potential candidate for therapeutic applications.
Comparaison Avec Des Composés Similaires
NSC 104152 can be compared with other similar compounds, such as other N-halogenated succinimides. These compounds share similar chemical properties but may differ in their reactivity and applications. For example, N-bromosuccinimide and N-iodosuccinimide are similar compounds that are used in different types of halogenation reactions . The uniqueness of NSC 104152 lies in its specific reactivity and the types of reactions it can undergo, making it a versatile tool in chemical synthesis.
Conclusion
NSC 104152 is a versatile and valuable compound in various scientific fields. Its ability to undergo multiple types of chemical reactions and its wide range of applications make it an important tool for researchers and industry professionals alike. By understanding its preparation methods, chemical reactions, and mechanism of action, scientists can continue to explore its potential and develop new applications for this compound.
Propriétés
Numéro CAS |
16075-64-2 |
|---|---|
Formule moléculaire |
C17H12N4O5S |
Poids moléculaire |
384.4 g/mol |
Nom IUPAC |
(4,6-dioxo-1-phenyl-7H-pyrazolo[3,4-d]pyrimidin-5-yl) benzenesulfonate |
InChI |
InChI=1S/C17H12N4O5S/c22-16-14-11-18-20(12-7-3-1-4-8-12)15(14)19-17(23)21(16)26-27(24,25)13-9-5-2-6-10-13/h1-11H,(H,19,23) |
Clé InChI |
JWXLQZLYYWBJAE-UHFFFAOYSA-N |
SMILES canonique |
C1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C(=O)N3)OS(=O)(=O)C4=CC=CC=C4 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


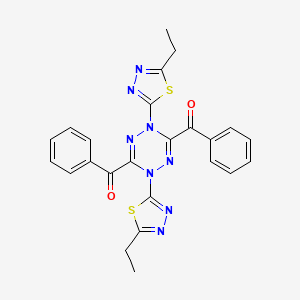
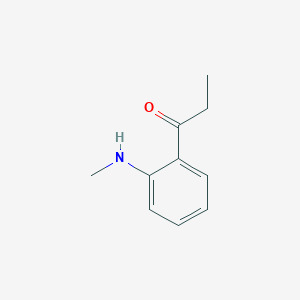
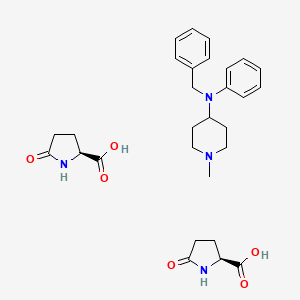
![2-(3-Methoxyphenyl)pyrazolo[1,5-A]quinoline](/img/structure/B15181191.png)
